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molecular formula C8H7F3N2O2 B1368098 (2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No. B1368098
M. Wt: 220.15 g/mol
InChI Key: CMCASRDSMVLOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981113B2

Procedure details

To a solution of (2-nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amin (2.16 g, 9.8 mmol) in THF (6 mL) and MeOH (24 mL) at 0° C. was added ammonium formate (2.47 g, 39.2 mmol). The resulting mixture was purged with nitrogen, then 10% Pd/C (57 mg) was added. The ice bath was removed and the reaction mixture was stirred at room temperature for 5 h. The resulting mixture was filtered over CELITE®, washing with EtOAc. Removal of the solvent in vacuo yield N-(2,2,2-trifluoro-ethyl)-benzene-1,2-diamine, which was used in the next step without further purification. MS 191 (M+1)+.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][C:12]([F:15])([F:14])[F:13])([O-])=O.C([O-])=O.[NH4+]>C1COCC1.CO>[F:13][C:12]([F:14])([F:15])[CH2:11][NH:10][C:5]1[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NCC(F)(F)F
Name
Quantity
2.47 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
24 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was purged with nitrogen
ADDITION
Type
ADDITION
Details
10% Pd/C (57 mg) was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered over CELITE®
WASH
Type
WASH
Details
washing with EtOAc
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(CNC=1C(=CC=CC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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